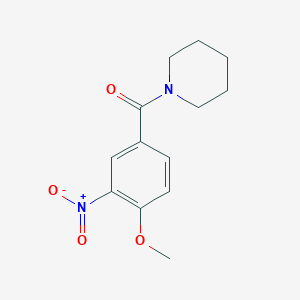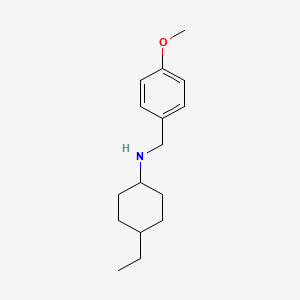
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. It has also been found to bind to the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. In general, this compound has been found to exhibit cytotoxicity towards cancer cells, inhibit the growth of bacteria and fungi, and modulate neurotransmitter activity in the brain. It has also been shown to exhibit antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
One advantage of using 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its diverse biological activities. This compound has been shown to exhibit antitumor, antimicrobial, antifungal, and antiviral activities, making it a useful tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity towards healthy cells and tissues. Careful dosing and testing are necessary to ensure that the compound does not cause harm to the experimental subjects.
将来の方向性
There are several future directions for the research of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
合成法
The synthesis of 3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthio-4-phenyl-5-(3-nitrophenyl)-1,2,4-triazole with an appropriate reagent. Other methods include the reaction of 3-methylthio-4-phenyl-5-bromo-1,2,4-triazole with 3-nitrobenzaldehyde in the presence of a base, or the reaction of 3-methylthio-4-phenyl-5-aminouracil with 3-nitrobenzaldehyde in the presence of a catalyst.
科学的研究の応用
3-(methylthio)-5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. This compound has also shown potential for use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-22-15-17-16-14(18(15)12-7-3-2-4-8-12)11-6-5-9-13(10-11)19(20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDXXOIJZJINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)



![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)



![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)